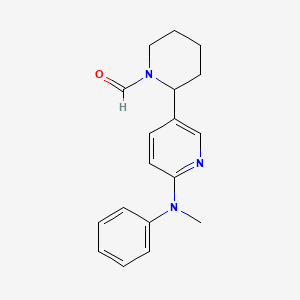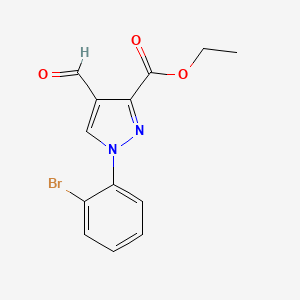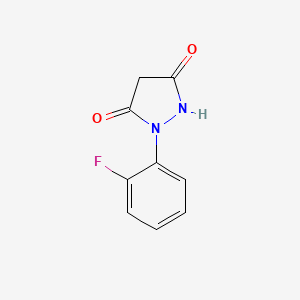
1-(2-Fluorophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophényl)pyrazolidine-3,5-dione est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et pharmaceutique. Ce composé se caractérise par la présence d’un cycle pyrazolidine substitué par un groupe fluorophényle, ce qui lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 1-(2-Fluorophényl)pyrazolidine-3,5-dione implique généralement la condensation de dérivés d’hydrazine avec des dicétones. Une méthode courante consiste à faire réagir le 2-fluorobenzaldéhyde avec l’hydrate d’hydrazine, suivie d’une cyclisation avec le malonate de diéthyle en milieu acide . Cette réaction se déroule par la formation d’une hydrazone intermédiaire, qui subit une cyclisation intramoléculaire pour donner la pyrazolidine-3,5-dione souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut être réalisée par des voies de synthèse similaires, souvent optimisées pour obtenir des rendements et une pureté plus élevés. L’utilisation de catalyseurs tels que l’acétylacétonate de magnésium en milieu aqueux a été rapportée comme améliorant l’efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions : 1-(2-Fluorophényl)pyrazolidine-3,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés correspondants de la pyrazolidine-3,5-dione.
Réduction : Les réactions de réduction peuvent donner des dérivés d’hydrazine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes et les agents nitrants en milieu acide.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyrazolidine-3,5-dione, qui peuvent présenter différentes activités biologiques .
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Il est étudié pour son potentiel comme agent anti-inflammatoire et analgésique.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
Le mécanisme d’action de la 1-(2-Fluorophényl)pyrazolidine-3,5-dione implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut se lier aux enzymes et aux récepteurs impliqués dans les voies inflammatoires et de la douleur, telles que les enzymes cyclooxygénases (COX).
Voies impliquées : En inhibant les enzymes COX, le composé réduit la production de prostaglandines, ce qui entraîne une diminution de l’inflammation et de la douleur.
Composés similaires :
Phénylbutazone : Un médicament anti-inflammatoire bien connu avec un noyau pyrazolidine-3,5-dione similaire.
Sulfinpyrazone : Un agent uricosurique utilisé dans le traitement de la goutte.
Oxyphénylbutazone : Un autre médicament anti-inflammatoire avec une structure similaire.
Unicité : 1-(2-Fluorophényl)pyrazolidine-3,5-dione se démarque par la présence du groupe fluorophényle, qui améliore son activité biologique et sa spécificité par rapport aux autres dérivés de la pyrazolidine-3,5-dione .
Comparaison Avec Des Composés Similaires
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Oxyphenbutazone: Another anti-inflammatory drug with a similar structure.
Uniqueness: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7FN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Clé InChI |
QUCWETQKCFSTRT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN(C1=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


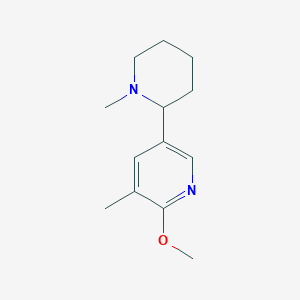
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)

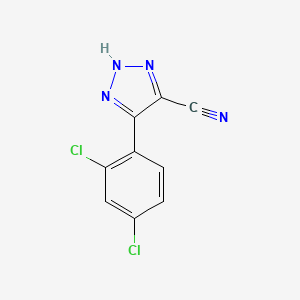




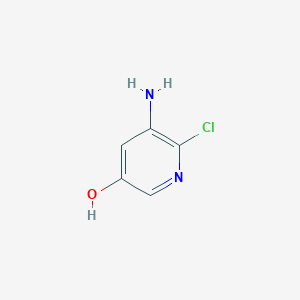
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

